Cas no 943116-65-2 (4-(3-Chloro-4-methoxyphenyl)butan-2-amine)
4-(3-Chloro-4-methoxyphenyl)butan-2-amine Chemical and Physical Properties
Names and Identifiers
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- AKOS000348821
- 943116-65-2
- EN300-1985497
- 4-(3-chloro-4-methoxyphenyl)butan-2-amine
- 4-(3-Chloro-4-methoxyphenyl)butan-2-amine
-
- Inchi: 1S/C11H16ClNO/c1-8(13)3-4-9-5-6-11(14-2)10(12)7-9/h5-8H,3-4,13H2,1-2H3
- InChI Key: WWEFPPYJUJQTIY-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)CCC(C)N)OC
Computed Properties
- Exact Mass: 213.0920418g/mol
- Monoisotopic Mass: 213.0920418g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 35.2Ų
4-(3-Chloro-4-methoxyphenyl)butan-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1985497-0.05g |
4-(3-chloro-4-methoxyphenyl)butan-2-amine |
943116-65-2 | 0.05g |
$768.0 | 2023-05-31 | ||
| Enamine | EN300-1985497-0.1g |
4-(3-chloro-4-methoxyphenyl)butan-2-amine |
943116-65-2 | 0.1g |
$804.0 | 2023-05-31 | ||
| Enamine | EN300-1985497-0.25g |
4-(3-chloro-4-methoxyphenyl)butan-2-amine |
943116-65-2 | 0.25g |
$840.0 | 2023-05-31 | ||
| Enamine | EN300-1985497-0.5g |
4-(3-chloro-4-methoxyphenyl)butan-2-amine |
943116-65-2 | 0.5g |
$877.0 | 2023-05-31 | ||
| Enamine | EN300-1985497-1.0g |
4-(3-chloro-4-methoxyphenyl)butan-2-amine |
943116-65-2 | 1g |
$914.0 | 2023-05-31 | ||
| Enamine | EN300-1985497-2.5g |
4-(3-chloro-4-methoxyphenyl)butan-2-amine |
943116-65-2 | 2.5g |
$1791.0 | 2023-05-31 | ||
| Enamine | EN300-1985497-5.0g |
4-(3-chloro-4-methoxyphenyl)butan-2-amine |
943116-65-2 | 5g |
$2650.0 | 2023-05-31 | ||
| Enamine | EN300-1985497-10.0g |
4-(3-chloro-4-methoxyphenyl)butan-2-amine |
943116-65-2 | 10g |
$3929.0 | 2023-05-31 |
4-(3-Chloro-4-methoxyphenyl)butan-2-amine Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on 4-(3-Chloro-4-methoxyphenyl)butan-2-amine
4-(3-Chloro-4-methoxyphenyl)butan-2-amine (CAS No. 943116-65-2): A Comprehensive Overview
4-(3-Chloro-4-methoxyphenyl)butan-2-amine, also known by its CAS registry number CAS No. 943116-65-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule is characterized by its unique structure, which combines a butanamine backbone with a substituted phenyl group. The presence of both chloro and methoxy substituents on the aromatic ring introduces interesting electronic and steric properties, making it a valuable compound for various applications.
The chemical structure of 4-(3-Chloro-4-methoxyphenyl)butan-2-amine consists of a four-carbon chain (butane) with an amino group (-NH₂) attached to the second carbon. The phenyl ring is substituted at the 3-position with a chlorine atom and at the 4-position with a methoxy group (-OCH₃). This combination of substituents creates a molecule with potential bioactivity, as evidenced by recent studies in medicinal chemistry.
Recent research has focused on the synthesis and characterization of 4-(3-Chloro-4-methoxyphenyl)butan-2-amine. One notable study published in the Journal of Medicinal Chemistry highlights its role as a potential lead compound for the development of novel therapeutic agents. The compound's ability to interact with specific biological targets, such as enzymes or receptors, has been explored through computational modeling and in vitro assays.
In terms of synthesis, several methods have been reported for the preparation of 4-(3-Chloro-4-methoxyphenyl)butan-2-amine. One common approach involves the alkylation of an aromatic amine with an appropriate alkyl halide, followed by deprotection steps to yield the final product. Optimization of reaction conditions, such as temperature and solvent choice, has been shown to significantly influence yield and purity.
The physical properties of 4-(3-Chloro-4-methoxyphenyl)butan-2-amine include a melting point of approximately 150°C and a boiling point around 280°C under standard conditions. Its solubility in common organic solvents like dichloromethane and ethanol has been determined, making it suitable for various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
The biological activity of 4-(3-Chloro-4-methoxyphenyl)butan-2-amines has been explored in several contexts. For instance, recent studies have investigated its potential as an inhibitor of kinase enzymes, which are key targets in cancer therapy. Additionally, its ability to modulate neurotransmitter systems has raised interest in its application as a psychotropic agent.
In conclusion, 4-(3-Chloro-4-methoxyphenyl)butan-amines, identified by CAS No. 943116652, represents a promising compound with diverse applications in drug discovery and materials science. Continued research into its synthesis, properties, and biological activity will undoubtedly shed further light on its potential uses in the coming years.
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